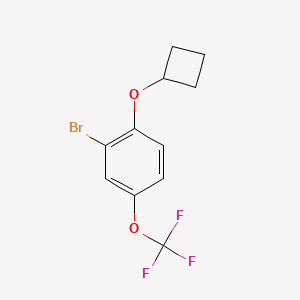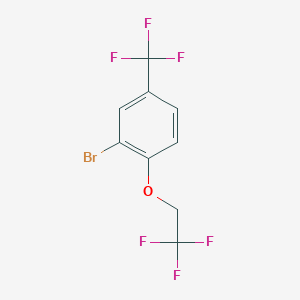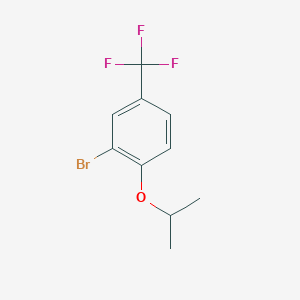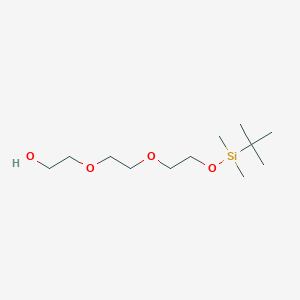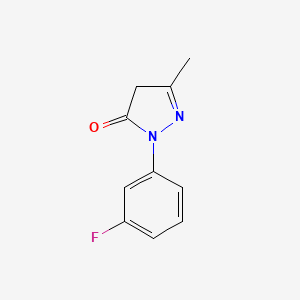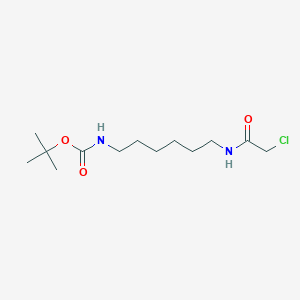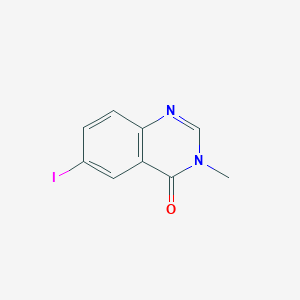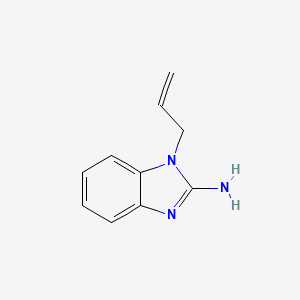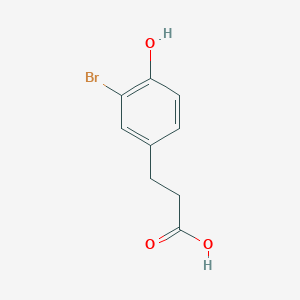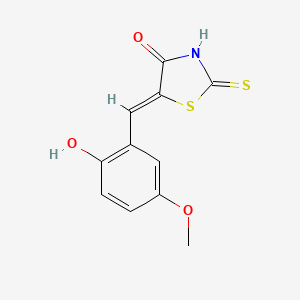
3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide” consists of a thiophene ring attached to a formamide group, which is further connected to a phenyl ring with a trifluoromethyl group.Mechanism of Action
The mechanism of action of 3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to the development of various diseases. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and potentially preventing the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of cytokines and chemokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
One advantage of using 3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
Future Directions
For 3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide research include further studies on its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, studies on the potential use of this compound in combination with other compounds for the treatment of cancer and viral infections may be warranted. Further research is also needed to determine the optimal dosage and administration of this compound for various applications.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the inhibition of COX-2, which reduces inflammation and potentially prevents the development of diseases. This compound exhibits anti-inflammatory, antitumor, and antiviral properties, and has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound in various applications.
Scientific Research Applications
3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)9-1-3-10(4-2-9)16-11(17)8-5-6-18-7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUFHNBPMUPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




